E,E-Dienestrol (CAS 13029-44-2) is a potent synthetic nonsteroidal estrogen and a defined stereoisomeric metabolite of diethylstilbestrol (DES). Characterized by its rigid diene core and dual phenolic rings, it serves as a critical benchmark compound in endocrine disruptor screening, receptor binding assays, and reproductive toxicology workflows. Unlike crude estrogenic mixtures or less defined stereoisomers, high-purity E,E-Dienestrol provides precise, reproducible interactions with estrogen receptors (ERα and ERβ) and predictable metabolic pathways. Its solubility in polar organic solvents, such as methanol and propylene glycol, combined with its stability under standard laboratory conditions, makes it a highly reliable reference material for quantitative in vitro and in vivo models requiring a stable, nonsteroidal ER agonist [1].
Substituting E,E-Dienestrol with its parent compound, diethylstilbestrol (DES), or unspecified isomeric mixtures (such as generic CAS 84-17-3) introduces critical confounding variables in experimental workflows. DES undergoes rapid oxidation to a spiro-quinone intermediate, which prevents the isolation of stable quinone-DNA adducts required in toxicology studies [1]. Furthermore, DES significantly elevates prolactin levels and exhibits aggressive tumorigenic promotive effects in vivo, whereas the pure E,E-Dienestrol isomer demonstrates a markedly distinct endocrine profile with heavily suppressed prolactin induction [2]. Relying on mixed Z/E isomers or generic DES analogs compromises assay reproducibility, alters receptor binding kinetics, and prevents the accurate quantification of specific metabolic biotransformation pathways, making the procurement of the pure E,E-isomer indispensable for rigorous mechanistic and toxicological standardization [3].
E,E-Dienestrol demonstrates exceptionally high binding affinity for estrogen receptors, significantly outperforming the natural baseline estrogen, estradiol. In competitive binding models, E,E-Dienestrol exhibits approximately 223% of the affinity of estradiol at ERα and 404% of the affinity at ERβ. This hyper-affinity makes it a highly sensitive positive control and calibration standard for ER-targeted high-throughput screening, ensuring robust signal-to-noise ratios in reporter assays where natural estrogens yield weaker baseline responses [1].
| Evidence Dimension | Estrogen Receptor (ER) Binding Affinity |
| Target Compound Data | 223% (ERα) and 404% (ERβ) relative affinity |
| Comparator Or Baseline | Estradiol (100% baseline affinity) |
| Quantified Difference | >2-fold higher affinity for ERα and >4-fold higher for ERβ |
| Conditions | In vitro ER competitive binding assays |
High-affinity binding allows researchers to use E,E-Dienestrol as a highly reliable, low-concentration positive control in endocrine disruptor screening.
In toxicological workflows requiring the synthesis of standard depurinating DNA adducts, E,E-Dienestrol is a strictly required precursor compared to DES. When the catechol of DES (3'-OH-DES) is oxidized, it instantaneously forms a spiro-quinone, preventing the direct synthesis of standard quinone-DNA adducts. In contrast, the catechol of E,E-Dienestrol (3'-OH-E,E-DIES) undergoes quantitative conversion to a stable ortho-quinone (DIES-3',4'-Q) upon reaction with silver oxide. This stability allows for the successful, reproducible synthesis and isolation of depurinating adducts for mass spectrometry calibration [1].
| Evidence Dimension | Quinone Intermediate Stability |
| Target Compound Data | Quantitative conversion to stable ortho-quinone (DIES-3',4'-Q) |
| Comparator Or Baseline | Diethylstilbestrol (DES) (instantaneous spiro-quinone formation) |
| Quantified Difference | Complete stabilization of the ortho-quinone vs. 0% stable ortho-quinone for DES |
| Conditions | Oxidation with Ag2O in acetone for adduct synthesis |
E,E-Dienestrol is essential for laboratories synthesizing stable quinone-DNA adduct standards, as DES fails to yield the necessary intermediate.
While DES is notorious for its aggressive tumorigenic and prolactin-elevating effects, E,E-Dienestrol provides a highly differentiated in vivo profile. In radiation-initiated mammary tumorigenesis models, the implantation of E,E-Dienestrol pellets reduced serum prolactin levels to just 4.5% of those observed in DES-treated subjects. This dramatic reduction in prolactin secretion, coupled with a significantly lower incidence of tumor promotion, allows researchers to uncouple ER agonism from aggressive prolactin-driven tumorigenesis, providing a more controlled model for specific estrogenic pathways [1].
| Evidence Dimension | Serum Prolactin Concentration |
| Target Compound Data | 4.5% relative prolactin level |
| Comparator Or Baseline | Diethylstilbestrol (DES) treated baseline (100%) |
| Quantified Difference | 95.5% reduction in prolactin induction compared to DES |
| Conditions | In vivo pellet implantation in radiation-initiated models |
Procuring the E,E-isomer enables the study of potent ER agonism without the confounding aggressive prolactin-driven tumorigenic background of DES.
E,E-Dienestrol demonstrates higher metabolic stability in the presence of cytochrome P450-dependent oxidizing systems compared to natural steroidal estrogens. In cultured whole-embryo assays, the addition of a P450 oxidizing system resulted in marked, unpredictable increases in the embryotoxicity of estrone (E1) and estradiol (E2). Conversely, E,E-Dienestrol exhibited only minor increases in embryotoxicity under the exact same oxidative conditions. This resistance to rapid P450-mediated toxicological amplification ensures more predictable dose-response curves and higher reproducibility in developmental toxicity screens [1].
| Evidence Dimension | P450-Induced Embryotoxicity Amplification |
| Target Compound Data | Minor increase in embryotoxicity |
| Comparator Or Baseline | Estradiol (E2) and Estrone (E1) (marked increase in embryotoxicity) |
| Quantified Difference | Significantly lower biotransformational toxicity shift |
| Conditions | Cultured whole rat embryos with cytochrome P450-dependent oxidizing system |
Its stability against P450-induced toxicity spikes makes E,E-Dienestrol a more reliable and reproducible standard for in vitro developmental toxicology assays.
Due to its >400% relative binding affinity for ERβ compared to estradiol, E,E-Dienestrol serves as a highly sensitive positive control and calibration standard for in vitro reporter assays and competitive binding models [1].
E,E-Dienestrol's ability to form stable ortho-quinones without spiro-quinone interference makes it the required precursor for synthesizing depurinating DNA adduct standards used in LC-MS/MS toxicological workflows [2].
Because it induces only 4.5% of the prolactin response seen with DES, E,E-Dienestrol is the preferred choice for in vivo studies requiring potent ER agonism without aggressive prolactin-driven tumor promotion [3].
Its resistance to unpredictable toxicity spikes in the presence of cytochrome P450 enzymes makes E,E-Dienestrol a highly reproducible reference material for in vitro embryotoxicity and teratogenicity screening [4].
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